

Technical Guide: Ziprasidone N-oxide-d8 Characterization & Application

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Compound of Interest

Compound Name: Ziprasidone N-oxide-d8

Cat. No.: B12415759

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Part 1: Chemical Identity & Nomenclature

Status: Specialized Deuterated Metabolite Standard Primary Application: Internal Standard (IS) for LC-MS/MS quantification of Ziprasidone N-oxide; Metabolic Stability Studies.

Unlike the parent drug Ziprasidone or its primary deuterated analog (Ziprasidone-d8), the specific N-oxide-d8 variant is a highly specialized research chemical often synthesized on-demand. Consequently, it does not currently possess a globally assigned CAS number in public registries (e.g., CAS Common Chemistry). Researchers must rely on composite identifiers derived from the parent structures.

Core Identifiers

Parameter	Technical Specification
Chemical Name	5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-oxido-1-piperazinyl-d8]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one
Parent N-Oxide CAS	188797-76-4 (Reference for non-deuterated form)
Parent Drug CAS	146939-27-7 (Ziprasidone Free Base)
Molecular Formula	C ₂₁ H ₁₃ D ₈ ClN ₄ O ₂ S
Molecular Weight	436.99 g/mol (Calculated based on d8 isotope enrichment)
Exact Mass	~436.16 g/mol
Isotopic Purity	Typically ≥ 99% deuterated forms (d1-d8); d0 contribution < 0.5%
Solubility	DMSO (Slightly), Methanol (Very slightly, often requires warming)

Structural Derivation

The deuterium labeling (d8) is typically located on the piperazine ring. This placement is strategic: it is metabolically stable against the primary oxidative pathways (which attack the ethyl linker or the benzisothiazole ring) and avoids "washout" via proton exchange in protic solvents.

SMILES (Canonical d0 Parent):

C1C=C(CC(=O)N2)C2=CC=C1CCN3(O)CCN(C4=NSC5=CC=CC=C54)CC3 (Note: The d8 variant replaces the 8 piperazine protons with deuterium)

Part 2: Critical Analytical Challenges (The "In-Source" Phenomenon)

As a Senior Application Scientist, I must highlight the single most critical failure mode when analyzing this compound: In-Source Reduction.

The Mechanism of Failure

N-oxide metabolites are thermally labile. In the high-temperature environment of an Electrospray Ionization (ESI) source, Ziprasidone N-oxide can lose its oxygen atom, reverting to the parent Ziprasidone molecule before mass filtration.

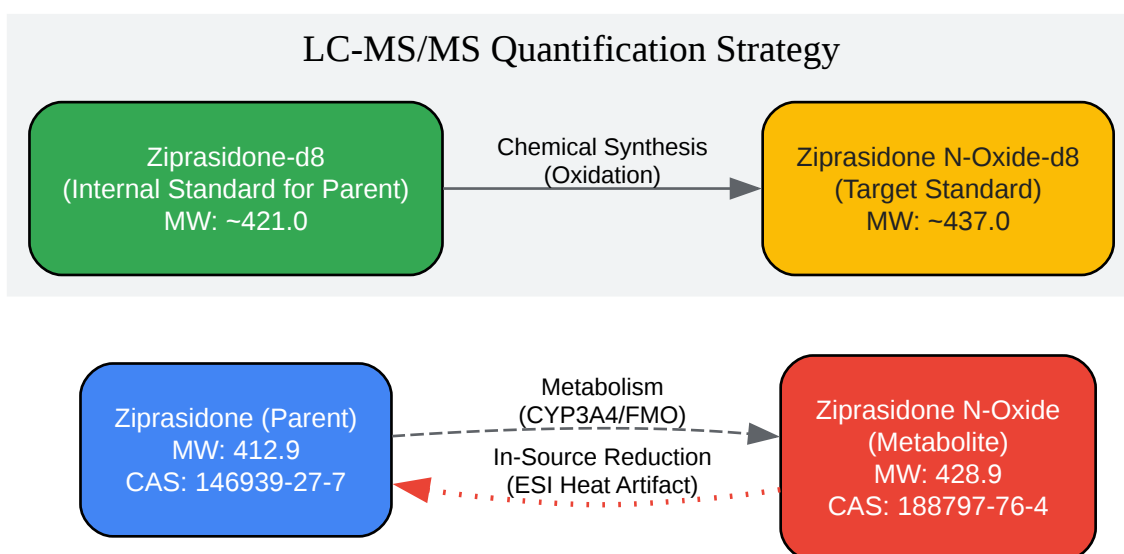
- Reaction: $[M+16]^+$ (N-oxide) + Heat \rightarrow $[M]^+$ (Parent) + O
- Consequence: If the N-oxide and the Parent drug are not chromatographically separated, the "reduced" N-oxide signal will add to the Parent drug signal.
- Result: False elevation of Parent drug concentration (PK data corruption).

The Solution: Chromatographic Resolution

You cannot rely solely on Mass Spectrometry (MS/MS) selectivity (MRM transitions) because the artifact ion has the exact same m/z and fragmentation pattern as the parent. You must separate them in the time domain (LC).

Part 3: Visualization of Metabolic & Analytical Logic

The following diagram illustrates the structural relationship, the specific site of deuteration, and the critical "In-Source Reduction" pathway that necessitates rigorous chromatography.



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Figure 1: Relationship between Ziprasidone, its N-oxide metabolite, and the deuterated standards. The red dotted line indicates the thermal artifact that mimics the parent drug.

Part 4: Experimental Protocol (LC-MS/MS)

This protocol is designed to ensure stability of the N-oxide and prevent the "In-Source Reduction" artifact.

Stock Solution Preparation

- Solvent: Dissolve **Ziprasidone N-oxide-d8** in DMSO. Do not use pure methanol as the primary solvent for the stock, as solubility is poor and precipitation can occur upon freezing.
- Light Sensitivity: Ziprasidone and its derivatives are photosensitive. All operations must be performed under yellow light or in amber glassware wrapped in foil.
- Storage: -80°C. Stability is generally <6 months due to potential N-oxide deoxygenation over time.

LC-MS/MS Method Parameters

- Column: C18 or Phenyl-Hexyl (e.g., Waters XBridge Phenyl, 2.1 x 100 mm, 3.5 µm).
 - Reasoning: Phenyl columns often provide better selectivity for aromatic N-oxides compared to standard C18.
- Mobile Phase:
 - A: 10 mM Ammonium Acetate in Water (pH 4.5 - 5.5).
 - B: Acetonitrile.^{[1][2]}
 - Note: Avoid high pH (>8). N-oxides are generally stable at neutral/acidic pH, but high pH can alter retention behavior significantly.
- Gradient:
 - Hold low %B (e.g., 10%) for 0.5 min to divert salts.

- Ramp to 90% B over 4-5 minutes.
- Crucial: Ensure the N-oxide elutes before the parent Ziprasidone. N-oxides are more polar and typically elute earlier on Reverse Phase.
- Mass Spectrometry (ESI+):
 - Source Temp: Keep as low as possible (e.g., 350°C - 450°C) to minimize thermal reduction.
 - MRM Transitions:
 - **Ziprasidone N-oxide-d8**: 437.0 → 202.1 (Fragment retaining d8-piperazine).
 - Ziprasidone N-oxide (d0): 429.0 → 194.1.

System Suitability Test (SST)

Before running samples, inject a mixture of Ziprasidone (Parent) and Ziprasidone N-oxide.

- Requirement: Baseline resolution ($R_s > 1.5$).
- Validation: Monitor the Parent MRM channel (413 → 194) while injecting pure N-oxide. If you see a peak at the N-oxide retention time in the Parent channel, your source temperature is too high (In-Source Fragmentation).

References

- Beedham, C., et al. (2003). "Ziprasidone metabolism, aldehyde oxidase, and clinical implications." *Journal of Clinical Psychopharmacology*. Retrieved from [[Link](#)]
- Aravagiri, M., et al. (2007). "Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry." *Journal of Chromatography B*. Retrieved from [[Link](#)]

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Sources

- [1. Rapid liquid chromatography-tandem mass spectrometry method for quantification of ziprasidone in human plasma - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
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